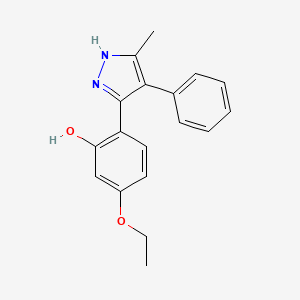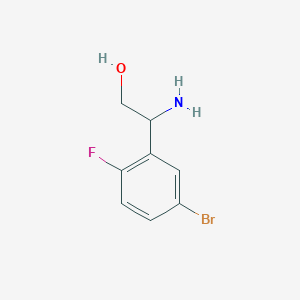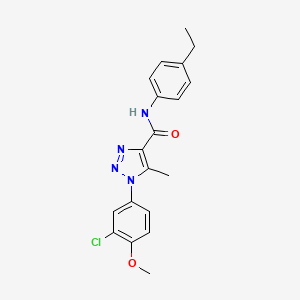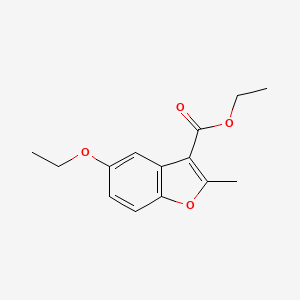methanone CAS No. 206357-62-2](/img/structure/B2878327.png)
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanone (CTPM) is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of pyridine containing a chlorine atom and a trifluoromethyl group. CTPM is widely used in the synthesis of pharmaceuticals and other organic compounds, as well as in research and development of new drugs.
科学的研究の応用
Organic Synthesis and Medicinal Chemistry
Compounds with complex structures, such as 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone, often serve as key intermediates or building blocks in organic synthesis and medicinal chemistry. They can be utilized in the synthesis of various bioactive molecules, pharmaceuticals, and agrochemicals. For instance, methoxychlor, a pesticide with proestrogenic activity, illustrates how chlorinated and methoxy derivatives play critical roles in developing compounds with significant biological activities (Cummings, 1997).
Material Science and Nanotechnology
Chemicals featuring pyridinyl and methoxyphenyl groups are often explored for their potential in material science and nanotechnology. They can be used in creating novel materials with unique properties, such as conducting polymers, photovoltaic materials, or as ligands in metal-organic frameworks (MOFs). The study on phosphonic acids, for example, showcases the utility of specific functional groups in designing materials for a range of applications, from bioactive properties to surface functionalization (Sevrain et al., 2017).
Environmental Science
In environmental science, research often focuses on understanding and mitigating the impact of chemical compounds on ecosystems. Compounds similar to 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone may be studied for their environmental fate, biodegradability, and potential as environmental pollutants. Research on chlorogenic acid, for instance, delves into its dual role as a nutraceutical and food additive, highlighting the importance of studying chemical compounds' environmental and health implications (Santana-Gálvez et al., 2017).
特性
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c1-21-10-4-2-8(3-5-10)13(20)12-11(15)6-9(7-19-12)14(16,17)18/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSFSDSRGJXWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2878249.png)


![5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2878253.png)


![1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2878260.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2878262.png)

![2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2878265.png)
![5-((4-(Trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2878266.png)